REACTION_SMILES
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[BH3:32].[CH2:15]([Cl:16])[Cl:17].[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[CH3:29][S:30][CH3:31].[CH3:39][OH:40].[Cl:18][C:19]([C:20]([Cl:21])=[O:22])=[O:23].[ClH:38].[F:1][c:2]1[cH:3][cH:4][c:5]([O:6][C:7]([C:8]([OH:9])=[O:10])([CH3:11])[CH3:12])[cH:13][cH:14]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([O:6][C:7]([CH2:8][NH2:25])([CH3:11])[CH3:12])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(Oc1ccc(F)cc1)C(=O)O
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Name
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Type
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product
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Smiles
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CC(C)(CN)Oc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |